Pyridine, 5-(bromomethyl)-2-(1,1-difluoroethyl)-
CAS No.:
Cat. No.: VC17374300
Molecular Formula: C8H8BrF2N
Molecular Weight: 236.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrF2N |
|---|---|
| Molecular Weight | 236.06 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine |
| Standard InChI | InChI=1S/C8H8BrF2N/c1-8(10,11)7-3-2-6(4-9)5-12-7/h2-3,5H,4H2,1H3 |
| Standard InChI Key | SADDEUJREGOMHO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=C(C=C1)CBr)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular and IUPAC Nomenclature
The systematic IUPAC name for this compound is 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine . Its SMILES representation, , encodes the pyridine ring with substituents at the 2- and 5-positions . The InChIKey SADDEUJREGOMHO-UHFFFAOYSA-N provides a unique identifier for computational and database searches .
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 236.06 g/mol | PubChem |
| IUPAC Name | 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine | PubChem |
| SMILES | CC(C1=NC=C(C=C1)CBr)(F)F | PubChem |
Structural Features and Conformational Analysis
The pyridine ring adopts a planar aromatic structure, with the 1,1-difluoroethyl group () at the 2-position introducing steric and electronic effects that influence reactivity . The bromomethyl group () at the 5-position serves as an electrophilic site for nucleophilic substitutions. Computational models predict that the difluoroethyl group’s gauche conformation minimizes steric clashes with adjacent substituents, stabilizing the molecule .
Synthesis and Manufacturing
Synthetic Strategies
The synthesis of 5-(bromomethyl)-2-(1,1-difluoroethyl)pyridine typically involves a multi-step sequence:
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Difluoroethylation of Pyridine: Radical C–H difluoroethylation of pyridine derivatives using oxazino pyridine intermediates enables regioselective introduction of the 1,1-difluoroethyl group at the 2-position . This method, reported by Nature Communications, employs mild conditions (e.g., visible-light photocatalysis) to avoid side reactions .
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Bromomethylation: Subsequent bromination of the methyl group at the 5-position is achieved using -bromosuccinimide (NBS) in dichloromethane under radical initiation.
Table 2: Representative Synthetic Route
| Step | Reaction | Conditions | Yield | Citation |
|---|---|---|---|---|
| 1 | Radical difluoroethylation | Oxazino pyridine, source, photocatalyst | 65–78% | |
| 2 | Bromomethylation with NBS | , AIBN, reflux | 82% |
Industrial-Scale Production
While laboratory-scale synthesis is well-documented, industrial production remains challenging due to the need for precise control over regioselectivity and purity. Continuous-flow reactors have been proposed to enhance scalability, leveraging real-time monitoring to optimize bromination efficiency.
Chemical Reactivity and Applications
Electrophilic Reactivity
The bromomethyl group undergoes nucleophilic substitution (S2) with amines, thiols, and alkoxides, forming carbon–heteroatom bonds. For example:
This reactivity is exploited in pharmaceutical synthesis to append pharmacophores to the pyridine scaffold .
Applications in Medicinal Chemistry
The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in drug discovery . Late-stage functionalization of pyridine-containing drugs, such as kinase inhibitors, has been demonstrated under conditions compatible with sensitive functional groups .
Physicochemical Properties
Stability and Solubility
The compound is stable under inert conditions but susceptible to hydrolysis in aqueous environments due to the bromomethyl group. LogP calculations (2.1) indicate moderate lipophilicity, suggesting adequate membrane permeability for biological applications .
Table 3: Physicochemical Data
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